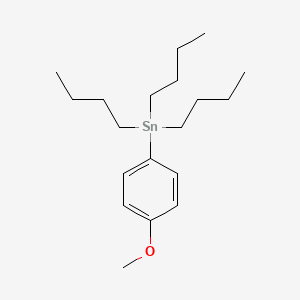

Tributyl(4-methoxyphenyl)stannane

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tributyl-(4-methoxyphenyl)stannane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7O.3C4H9.Sn/c1-8-7-5-3-2-4-6-7;3*1-3-4-2;/h3-6H,1H3;3*1,3-4H2,2H3; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIILCIIZVMZTSC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[Sn](CCCC)(CCCC)C1=CC=C(C=C1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H34OSn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00376297 | |

| Record name | TRIBUTYL(4-METHOXYPHENYL)STANNANE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00376297 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

397.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70744-47-7 | |

| Record name | TRIBUTYL(4-METHOXYPHENYL)STANNANE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00376297 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of Tributyl(4-methoxyphenyl)stannane

Foreword: Navigating the Synthesis of Arylstannanes

The synthesis of organotin compounds, particularly aryltributylstannanes, represents a cornerstone of modern organic chemistry, providing versatile intermediates for a myriad of cross-coupling reactions, most notably the Stille coupling. This guide offers a comprehensive, in-depth exploration of the synthesis of a key arylstannane, Tributyl(4-methoxyphenyl)stannane. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of procedural steps. Instead, it delves into the underlying chemical principles, the rationale behind experimental choices, and the critical parameters that ensure a successful and reproducible synthesis. By understanding the "why" behind the "how," practitioners can not only replicate the described procedure but also troubleshoot and adapt it to their specific needs, fostering a deeper understanding and mastery of organometallic synthesis.

Strategic Overview: The Grignard Approach to C-Sn Bond Formation

The most common and reliable method for the synthesis of aryltributylstannanes, including our target molecule, this compound, is through the reaction of a Grignard reagent with a trialkyltin halide. This approach is favored due to the ready availability of the starting materials and the generally high yields achievable.

The overall synthetic strategy can be dissected into two primary stages:

-

Formation of the Grignard Reagent: The synthesis begins with the preparation of 4-methoxyphenylmagnesium bromide from 4-bromoanisole and magnesium metal. This organometallic intermediate is a potent nucleophile, crucial for the subsequent carbon-tin bond formation.

-

Stannylation Reaction: The freshly prepared Grignard reagent is then reacted with tributyltin chloride. The nucleophilic carbon of the Grignard reagent attacks the electrophilic tin atom, displacing a chloride ion and forging the desired aryl-tin bond.

This two-step, one-pot procedure is efficient and scalable, making it a preferred method in both academic and industrial settings.

Reaction Mechanism and Rationale

A thorough understanding of the reaction mechanism is paramount for optimizing conditions and anticipating potential side reactions.

Grignard Reagent Formation: A Radical Process

The formation of 4-methoxyphenylmagnesium bromide is initiated by the single-electron transfer (SET) from the magnesium metal surface to the aryl halide (4-bromoanisole). This generates a radical anion, which then fragments to form an aryl radical and a bromide anion. The aryl radical subsequently reacts with the magnesium surface to form the organomagnesium species.

dot graph "Grignard Formation" { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=10, color="#5F6368"];

A [label="4-Bromoanisole"]; B [label="Mg Metal"]; C [label="Radical Anion Intermediate"]; D [label="Aryl Radical + MgBr•"]; E [label="4-Methoxyphenylmagnesium Bromide"];

A -> C [label=" Single Electron Transfer (SET)"]; B -> C; C -> D [label=" Fragmentation"]; D -> E [label=" Recombination"]; } caption="Formation of the Grignard Reagent"

The use of an ethereal solvent, typically tetrahydrofuran (THF), is critical. THF solvates the magnesium cation, stabilizing the Grignard reagent and preventing its aggregation. The solvent must be rigorously dried, as Grignard reagents are highly basic and will readily react with protic sources, such as water, to quench the reagent and form the corresponding arene (anisole in this case), thereby reducing the yield.

Stannylation: Nucleophilic Substitution at Tin

The core C-Sn bond-forming step is a nucleophilic substitution reaction. The highly polarized carbon-magnesium bond in the Grignard reagent renders the aryl carbon nucleophilic. This nucleophile attacks the electrophilic tin atom of tributyltin chloride, leading to the formation of a new carbon-tin bond and the displacement of the chloride ion.

dot graph "Stannylation Reaction" { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=10, color="#5F6368"];

Grignard [label="4-Methoxyphenylmagnesium Bromide"]; TinHalide [label="Tributyltin Chloride"]; Product [label="this compound"]; Byproduct [label="MgBrCl"];

Grignard -> Product [label=" Nucleophilic Attack"]; TinHalide -> Product; Product -> Byproduct [style=invis]; } caption="Nucleophilic Substitution at the Tin Center"

The reaction is typically exothermic and should be controlled by slow addition of the tributyltin chloride at a reduced temperature to prevent the formation of side products, such as biphenyl derivatives arising from homocoupling of the Grignard reagent.

Detailed Experimental Protocol

This protocol provides a step-by-step methodology for the synthesis of this compound. All operations should be conducted under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.

Materials and Reagents

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| Magnesium Turnings | 24.31 | 2.67 g | 0.11 |

| 4-Bromoanisole | 187.04 | 18.7 g (12.5 mL) | 0.10 |

| Tributyltin Chloride | 325.49 | 32.5 g (27.1 mL) | 0.10 |

| Anhydrous Tetrahydrofuran (THF) | - | 200 mL | - |

| Saturated Ammonium Chloride Solution | - | 100 mL | - |

| Diethyl Ether | - | 150 mL | - |

| Anhydrous Magnesium Sulfate | - | - | - |

| Hexane | - | - | - |

| Silica Gel | - | - | - |

Step-by-Step Procedure

-

Preparation of the Grignard Reagent:

-

To a dry 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under a nitrogen atmosphere, add magnesium turnings (2.67 g, 0.11 mol).

-

Add approximately 50 mL of anhydrous THF to the flask.

-

In the dropping funnel, prepare a solution of 4-bromoanisole (18.7 g, 0.10 mol) in 100 mL of anhydrous THF.

-

Add a small portion (approx. 10 mL) of the 4-bromoanisole solution to the magnesium suspension. The reaction is initiated by gentle warming or the addition of a small crystal of iodine. A color change to cloudy grey and gentle reflux indicates the start of the reaction.

-

Once the reaction has initiated, add the remaining 4-bromoanisole solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, continue to stir the mixture at room temperature for an additional 1-2 hours to ensure complete formation of the Grignard reagent.

-

-

Reaction with Tributyltin Chloride:

-

Cool the freshly prepared Grignard reagent solution to 0 °C using an ice bath.

-

Slowly add tributyltin chloride (32.5 g, 0.10 mol) dropwise to the stirred Grignard solution over a period of 30-60 minutes, maintaining the temperature below 10 °C.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for an additional 2-3 hours.

-

-

Work-up and Extraction:

-

Cool the reaction mixture again to 0 °C and quench the reaction by the slow, dropwise addition of 100 mL of saturated aqueous ammonium chloride solution.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers, wash with brine (50 mL), and dry over anhydrous magnesium sulfate.

-

Filter the solution and concentrate the filtrate under reduced pressure to obtain the crude product as an oil.

-

-

Purification:

-

The crude product can be purified by column chromatography on silica gel.[1]

-

Prepare a slurry of silica gel in hexane and pack a column.

-

Load the crude product onto the column and elute with a gradient of hexane and ethyl acetate (e.g., starting with 100% hexane and gradually increasing the polarity).

-

Collect the fractions and monitor by thin-layer chromatography (TLC).

-

Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield this compound as a colorless oil.

-

Characterization

The identity and purity of the synthesized this compound should be confirmed by spectroscopic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR (CDCl₃):

-

δ 7.30-7.40 (d, 2H, Ar-H ortho to Sn)

-

δ 6.80-6.90 (d, 2H, Ar-H meta to Sn)

-

δ 3.81 (s, 3H, -OCH₃)

-

δ 1.45-1.65 (m, 6H, Sn-CH₂-CH₂ -CH₂-CH₃)

-

δ 1.25-1.40 (m, 6H, Sn-CH₂-CH₂-CH₂ -CH₃)

-

δ 0.85-1.00 (m, 15H, Sn-CH₂ - and -CH₃)

-

-

¹³C NMR (CDCl₃):

-

δ 159.0 (C-OMe)

-

δ 136.5 (Ar-C ortho to Sn)

-

δ 134.0 (Ar-C-Sn)

-

δ 113.5 (Ar-C meta to Sn)

-

δ 55.0 (-OCH₃)

-

δ 29.1 (Sn-CH₂-C H₂-CH₂-CH₃)

-

δ 27.3 (Sn-CH₂-CH₂-C H₂-CH₃)

-

δ 13.7 (-CH₃)

-

δ 9.6 (Sn-C H₂-)

-

Infrared (IR) Spectroscopy

-

ν (cm⁻¹):

-

3050-3000 (Ar-H stretch)

-

2955, 2925, 2870, 2850 (C-H stretch, alkyl)

-

1600, 1500 (C=C stretch, aromatic)

-

1245 (C-O stretch, aryl ether)

-

810 (p-disubstituted benzene)

-

Safety and Handling

Organotin compounds are toxic and should be handled with appropriate safety precautions.[2]

-

Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.

-

Ventilation: All manipulations should be performed in a well-ventilated fume hood.

-

Waste Disposal: Dispose of all organotin waste according to institutional and local regulations.

Conclusion: A Versatile Building Block

The synthesis of this compound via the Grignard route is a robust and reliable procedure that provides access to a valuable building block for organic synthesis. By carefully controlling the reaction conditions, particularly the exclusion of moisture and the regulation of temperature, high yields of the desired product can be consistently achieved. The detailed protocol and characterization data provided in this guide serve as a comprehensive resource for researchers, enabling the confident and efficient preparation of this important organometallic reagent.

References

- Crisp, G. T. 5.2.21 Product Subclass 21: Alkynylstannanes. In Science of Synthesis; Georg Thieme Verlag: Stuttgart, 2004.

-

Organic Syntheses Procedure. (n.d.). ALDEHYDES FROM 4,4-DIMETHYL-2-OXAZOLINE AND GRIGNARD REAGENTS: o-ANISALDEHYDE. Retrieved from [Link]

-

Organic Syntheses Procedure. (n.d.). PALLADIUM-CATALYZED COUPLING OF ACID CHLORIDES WITH ORGANOTIN REAGENTS: ETHYL (E)-4-(4-NITROPHENYL)-4-OXO-2-BUTENOATE. Retrieved from [Link]

- Organic Syntheses Procedure. (n.d.). [ - Stannane, tributyl[1-(methoxymethoxy)-2-butenyl]-, [S-(E)]-. Retrieved from https://www.orgsyn.org/demo.aspx?prep=CV9P0711

-

Organic Syntheses Procedure. (n.d.). PREPARATION OF TRIBUTYL(IODOMETHYL)STANNANE. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). Column Chromatography. Retrieved from [Link]

-

LookChem. (n.d.). A New Method for the Synthesis of β,β-Bis(4'-methoxy)phenyl-α- phenylvinylstannane Reagents and Their Synthetic Utilities. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

Wikidata. (n.d.). This compound. Retrieved from [Link]

-

Wikipedia. (2023, December 1). Organotin chemistry. In Wikipedia. Retrieved from [Link]

Sources

A Mechanistic Guide to Tributyl(4-methoxyphenyl)stannane in Stille Coupling: Principles and Practices for Drug Development

This technical guide provides an in-depth exploration of the Stille cross-coupling reaction, with a specific focus on the mechanistic role of tributyl(4-methoxyphenyl)stannane. Designed for researchers, medicinal chemists, and process development scientists, this document moves beyond a simple recitation of facts to explain the underlying causality of the reaction mechanism and experimental design choices. We will dissect the catalytic cycle, analyze the critical transmetalation step, and provide a validated experimental framework for the successful application of this powerful synthetic tool.

The Stilling Coupling: A Cornerstone of Modern Synthesis

The palladium-catalyzed Stille cross-coupling reaction is a foundational method for the formation of carbon-carbon bonds, enabling the construction of complex molecular architectures from organostannane reagents and organic electrophiles.[1][2][3] Its remarkable tolerance for a wide array of functional groups—including esters, amides, ketones, and hydroxyl groups—makes it particularly invaluable in the total synthesis of natural products and the development of active pharmaceutical ingredients (APIs).[2][3][4][5] Biaryl moieties, which are frequently synthesized via Stille coupling, are prevalent substructures in many approved oral drugs.[6]

This guide centers on this compound, a common arylating agent. By examining its journey through the catalytic cycle, we can gain a deeper understanding of the factors that govern reaction efficiency, selectivity, and success.

The Catalytic Cycle: A Symphony of Three Movements

The Stille coupling proceeds via a catalytic cycle centered on a palladium(0) species.[1][2] This cycle can be conceptually divided into three fundamental, sequential steps: oxidative addition, transmetalation, and reductive elimination. The entire process is a finely balanced interplay of oxidation states and ligand exchanges at the palladium center.

Caption: The Palladium-Catalyzed Stille Coupling Cycle.

Oxidative Addition: Catalyst Activation

The cycle begins when the active 14-electron Pd(0) catalyst reacts with an organic electrophile (R¹-X), typically an aryl or vinyl halide or triflate.[2][4] This step involves the formal oxidation of palladium from Pd(0) to Pd(II). The reaction is believed to proceed through a concerted, three-center transition state, initially forming a cis-Pd(II) complex.[7] However, this initial adduct rapidly isomerizes to the thermodynamically more stable trans-isomer, which is the species that typically enters the next phase of the cycle.[4][7] For most practical applications, this isomerization is so fast that the trans-complex is considered the key intermediate.[7]

Transmetalation: The Rate-Determining Heart

Transmetalation is the crucial step where the organic group from the organostannane is transferred to the palladium center, and it is frequently the rate-determining step of the entire cycle.[7][8] In our case, the this compound reagent delivers its 4-methoxyphenyl group to the trans-[Pd(R¹)XL₂] complex, displacing the halide (X).

The precise mechanism of transmetalation is complex and can proceed through different pathways depending on the substrates, ligands, and solvent.[1] The two most commonly discussed mechanisms are:

-

Associative (Cyclic) Mechanism: This pathway involves the formation of a five-coordinate intermediate where the halide ligand (X) bridges the palladium and tin atoms. This cyclic transition state is favored in non-coordinating solvents and with bridging ligands like halides, proceeding with retention of configuration.[8]

-

Dissociative (Open) Mechanism: In this pathway, a ligand (either X or L) first dissociates from the palladium complex. The resulting coordinatively unsaturated Pd(II) species is then attacked by the organostannane. This mechanism is favored by polar, coordinating solvents and leads to inversion of configuration.[7]

Caption: Proposed Cyclic and Open Pathways for Transmetalation.

The Role of this compound:

The structure of the organostannane reagent is critical for a selective and efficient reaction. The rate of group transfer from tin follows a general trend: alkynyl > alkenyl > aryl > allyl = benzyl >> alkyl .[4] This hierarchy is the cornerstone of the reaction's design; the sp²-hybridized 4-methoxyphenyl group transfers far more readily than the sp³-hybridized butyl groups, which are considered "non-transferable" dummy ligands.

The electronic nature of the transferring group is also a key determinant of reactivity. The 4-methoxy substituent is a powerful electron-donating group (EDG) via resonance. This effect increases the electron density on the phenyl ring, particularly at the ipso-carbon bonded to tin. The enhanced nucleophilicity of this carbon facilitates the electrophilic cleavage of the C-Sn bond by the electron-deficient Pd(II) center, often accelerating the transmetalation step compared to stannanes bearing electron-withdrawing groups.

Reductive Elimination: Forging the Bond

The final step is the reductive elimination from the cis-[Pd(R¹)(R²)L₂] complex.[2] It is critical that the two organic groups (R¹ and the 4-methoxyphenyl group) are positioned cis to one another on the square planar palladium complex to allow for a concerted elimination.[1][4] If the complex from the transmetalation step is not already cis, a trans-to-cis isomerization must occur.[7] This step forms the desired C-C bond, yielding the biaryl product, and regenerates the active Pd(0) catalyst, which re-enters the cycle.[2][4]

A Field-Proven Experimental Protocol

The following protocol describes a general procedure for the Stille coupling of an aryl bromide with this compound. This methodology is designed to be self-validating through careful control of the reaction environment and stoichiometric ratios.

Objective: Synthesis of 4-methoxy-4'-nitrobiphenyl.

Caption: Experimental Workflow for a Typical Stille Coupling.

Materials & Reagents:

| Reagent | M.W. ( g/mol ) | Amount (mmol) | Equivalents | Mass/Volume |

| 1-Bromo-4-nitrobenzene | 202.01 | 1.0 | 1.0 | 202 mg |

| This compound | 397.19 | 1.1 | 1.1 | 437 mg (0.41 mL) |

| Tetrakis(triphenylphosphine)palladium(0) | 1155.56 | 0.03 | 0.03 (3 mol%) | 35 mg |

| Anhydrous Toluene | - | - | - | 10 mL |

| Saturated Aqueous KF Solution | - | - | - | 15 mL |

Step-by-Step Methodology:

-

System Preparation (The "Why"): To a dry 50 mL Schlenk flask equipped with a magnetic stir bar and condenser, add the palladium catalyst, Pd(PPh₃)₄ (35 mg, 0.03 mmol), and 1-bromo-4-nitrobenzene (202 mg, 1.0 mmol). The use of an inert atmosphere is non-negotiable; the Pd(0) catalyst is sensitive to atmospheric oxygen and will readily oxidize, rendering it inactive. The system is sealed, evacuated, and backfilled with nitrogen or argon three times.

-

Reagent Addition (The "Why"): Through the septum, add anhydrous toluene (10 mL) via syringe, followed by this compound (0.41 mL, 1.1 mmol). A slight excess of the organostannane (1.1-1.2 eq.) is used to ensure complete consumption of the limiting electrophile and to compensate for any potential side reactions like homocoupling. Toluene is a common solvent due to its high boiling point and ability to dissolve both the polar and nonpolar reagents.

-

Reaction Execution (The "Why"): The reaction mixture is heated to reflux (approx. 110 °C) with vigorous stirring. The reaction progress is monitored periodically by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting aryl bromide is consumed (typically 4-12 hours). Elevated temperatures are required to overcome the activation energy barrier, particularly for the rate-limiting transmetalation step.

-

Workup and Tin Removal (The "Why"): After cooling to room temperature, the reaction mixture is diluted with ethyl acetate (20 mL). The organic solution is then stirred vigorously with a saturated aqueous solution of potassium fluoride (KF) for 1-2 hours. This is a critical step for process chemists. The fluoride ion has a very high affinity for tin, forming insoluble and easily filterable tributyltin fluoride (Bu₃SnF), thus simplifying the removal of the highly toxic tin byproducts.[5]

-

Purification (The "Why"): The resulting slurry is filtered through a pad of Celite®, and the filter cake is washed with ethyl acetate. The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure. The crude residue is purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure 4-methoxy-4'-nitrobiphenyl. Chromatography is necessary to separate the desired product from residual catalyst decomposition products and any unremoved tin species.

Authoritative Grounding & Optimization Insights

-

Ligand Choice: While Pd(PPh₃)₄ is a robust, commercially available catalyst, reaction rates can often be dramatically accelerated by using a combination of a palladium source like Pd₂(dba)₃ and a more electron-rich, sterically demanding phosphine ligand (e.g., P(t-Bu)₃ or tri(2-furyl)phosphine).[5] These ligands promote the initial oxidative addition and stabilize the catalytic intermediates.

-

Additives for Acceleration: In cases of sluggish reactions, particularly with less reactive electrophiles like aryl chlorides, additives can be transformative.

-

Copper(I) Iodide (CuI): Co-catalytic amounts of CuI can accelerate the transmetalation step, sometimes by orders of magnitude.[1][5] The proposed mechanism involves a rapid Sn/Cu exchange to form a more reactive organocuprate species, which then transmetalates with the palladium complex.[1]

-

Lithium Chloride (LiCl): In polar solvents like DMF or NMP, LiCl can promote the dissociative "open" pathway for transmetalation by facilitating the abstraction of the halide from the palladium center, increasing its electrophilicity.[1][4]

-

-

Side Reactions: The primary side reaction is the homocoupling of the organostannane (Ar-Sn-Ar → Ar-Ar).[1] This is often promoted by the presence of oxygen or elevated temperatures and can be minimized by maintaining a strictly inert atmosphere and using the minimum necessary reaction time.

Conclusion

This compound is a highly effective reagent in Stille cross-coupling, driven by the preferential transfer of the electronically activated 4-methoxyphenyl group. A thorough understanding of the catalytic cycle—especially the nuances of the rate-determining transmetalation step—empowers the modern chemist to rationally design, optimize, and troubleshoot these critical bond-forming reactions. While the toxicity of organotin byproducts remains a significant consideration requiring dedicated purification strategies, the reliability, scope, and functional group tolerance of the Stille coupling ensure its continued prominence in the synthesis of complex molecules that drive innovation in medicine and materials science.

References

-

Espinet, P., & Echavarren, A. M. (2004). The Mechanisms of the Stille Reaction. Angewandte Chemie International Edition, 43(36), 4704–4734. [Link]

-

Chemistry LibreTexts. (2023). Stille Coupling. [Link]

-

Wikipedia. (n.d.). Stille reaction. [Link]

-

OpenOChem Learn. (n.d.). Stille Coupling. [Link]

-

Chemistry Solved. (2024). Stille Cross-Coupling | Basics | Mechanism | Catalytic Cycle | Examples. YouTube. [Link]

-

Myers, A. (n.d.). The Stille Reaction. Chem 115 Course Materials. [Link]

-

Organic Chemistry Portal. (n.d.). Stille Coupling. [Link]

-

Couto, C. G., et al. (2005). Stille Reaction: An Important Tool in the Synthesis of Complex Natural Products. Current Organic Synthesis, 2(2), 199-227. [Link]

-

Hassan, J., Sévignon, M., Gozzi, C., Schulz, E., & Lemaire, M. (2002). Aryl−Aryl Bond Formation One Century after the Discovery of the Ullmann Reaction. Chemical Reviews, 102(5), 1359–1470. [Link]

-

Stanetty, P., & Schnürch, M. (2010). Synthesis of Biaryls. Book Chapter. [Link]

-

Organic Syntheses. (n.d.). Stannane, tributyl[1-(methoxymethoxy)-2-butenyl]-, [S-(E)]-. [Link]

-

De, S., & De, A. (2016). Synthesis of biaryls using aryne intermediates. Chemical Society Reviews, 45(10), 2838-2857. [Link]

-

Matrix Fine Chemicals. (n.d.). This compound. [Link]

-

Ghorbani-Vaghei, R., & Veisi, H. (2024). Recent trends in the synthesis of biaryls using arylsulfonyl hydrazides as aryl surrogate. Chemical Review and Letters, 7(3), 193-206. [Link]

-

Semantic Scholar. (2018). Preparation of Tributyl(iodomethyl)stannane. Organic Syntheses. [Link]

-

Dodda, L. S., Vilseck, J. Z., Tirado-Rives, J., & Jorgensen, W. L. (2013). Characterization of Biaryl Torsional Energetics and its Treatment in OPLS All-Atom Force Fields. Journal of Physical Chemistry B, 117(34), 10005–10018. [Link]

-

Organic Syntheses. (n.d.). tributyl[(methoxymethoxy)methyl]stannane. [Link]

-

ResearchGate. (n.d.). General catalytic cycles for Stille reaction. Scientific Diagram. [Link]

-

Organic Syntheses. (n.d.). palladium-catalyzed coupling of acid chlorides with organotin reagents. [Link]

-

Chemistry Solved. (2024). Stille Coupling/Intramolecular Diels-Alder Reaction/GATE 2018| Problem Solved. YouTube. [Link]

Sources

- 1. Stille reaction - Wikipedia [en.wikipedia.org]

- 2. Stille Coupling | OpenOChem Learn [learn.openochem.org]

- 3. researchgate.net [researchgate.net]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 6. Characterization of Biaryl Torsional Energetics and its Treatment in OPLS All-Atom Force Fields - PMC [pmc.ncbi.nlm.nih.gov]

- 7. uwindsor.ca [uwindsor.ca]

- 8. youtube.com [youtube.com]

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of Tributyl(4-methoxyphenyl)stannane

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The Significance of Tributyl(4-methoxyphenyl)stannane in Modern Synthesis

This compound, also known as p-anisyltributylstannane, is an organostannane compound of significant interest in synthetic organic chemistry. Its utility primarily stems from its role as a nucleophilic partner in palladium-catalyzed Stille cross-coupling reactions, enabling the formation of carbon-carbon bonds. The presence of the electron-donating methoxy group on the phenyl ring influences the reactivity of the organostannane and the properties of the resulting coupled products.

Accurate structural elucidation and purity assessment of this compound are paramount for its effective use. NMR spectroscopy stands as the most powerful and non-destructive analytical technique for this purpose, providing detailed information about the molecular structure, connectivity, and chemical environment of the atoms. This guide offers a foundational understanding of the expected ¹H and ¹³C NMR spectra of this important reagent.

Molecular Structure and NMR-Active Nuclei

The molecular structure of this compound is key to understanding its NMR spectra. The molecule consists of a central tin (Sn) atom bonded to three butyl chains and one 4-methoxyphenyl group.

Caption: Molecular structure of this compound.

The primary NMR-active nuclei are ¹H and ¹³C. The tin atom also has NMR-active isotopes (¹¹⁹Sn and ¹¹⁷Sn), which can lead to satellite peaks in both ¹H and ¹³C spectra due to spin-spin coupling.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons of the methoxyphenyl group and the aliphatic protons of the three butyl chains. The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

Table 1: Predicted ¹H NMR Data for this compound in CDCl₃

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.30 | Doublet | 2H | Aromatic (ortho to Sn) |

| ~6.85 | Doublet | 2H | Aromatic (meta to Sn) |

| ~3.80 | Singlet | 3H | Methoxy (-OCH₃) |

| ~1.55 | Multiplet | 6H | -Sn-CH₂-CH₂ -CH₂-CH₃ |

| ~1.35 | Sextet | 6H | -Sn-CH₂-CH₂-CH₂ -CH₃ |

| ~1.05 | Multiplet | 6H | -Sn-CH₂ -CH₂-CH₂-CH₃ |

| ~0.90 | Triplet | 9H | -Sn-CH₂-CH₂-CH₂-CH₃ |

Rationale for ¹H Signal Assignment

-

Aromatic Protons: The 4-methoxyphenyl group will exhibit an AA'BB' system, which often simplifies to two doublets. The protons ortho to the electron-withdrawing stannyl group are expected to be deshielded and appear at a higher chemical shift (~7.30 ppm) compared to the protons meta to the stannyl group and ortho to the electron-donating methoxy group (~6.85 ppm).

-

Methoxy Protons: The three equivalent protons of the methoxy group will appear as a sharp singlet at approximately 3.80 ppm, a characteristic region for methoxy groups on an aromatic ring.

-

Butyl Protons: The three butyl chains will give rise to four sets of signals. The terminal methyl group (-CH₃) will be a triplet at the most upfield region (~0.90 ppm). The methylene group adjacent to the tin atom (-Sn-CH₂-) will be deshielded by the electropositive tin and is expected around 1.05 ppm. The two internal methylene groups will appear as overlapping multiplets in the range of 1.35-1.55 ppm.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Due to the natural abundance of the ¹³C isotope, it is a less sensitive technique than ¹H NMR but offers valuable structural insights.

Table 2: Predicted ¹³C NMR Data for this compound in CDCl₃

| Chemical Shift (δ, ppm) | Assignment |

| ~159.0 | Aromatic (C-OCH₃) |

| ~136.5 | Aromatic (CH, ortho to Sn) |

| ~134.0 | Aromatic (C-Sn) |

| ~113.5 | Aromatic (CH, meta to Sn) |

| ~55.0 | Methoxy (-OCH₃) |

| ~29.2 | -Sn-CH₂-CH₂ -CH₂-CH₃ |

| ~27.5 | -Sn-CH₂-CH₂-CH₂ -CH₃ |

| ~13.7 | -Sn-CH₂-CH₂-CH₂-CH₃ |

| ~10.8 | -Sn-CH₂ -CH₂-CH₂-CH₃ |

Rationale for ¹³C Signal Assignment

-

Aromatic Carbons: The carbon attached to the oxygen of the methoxy group is the most deshielded aromatic carbon (~159.0 ppm). The carbon directly bonded to the tin atom is also significantly deshielded (~134.0 ppm). The two sets of aromatic CH carbons will appear at distinct chemical shifts, with the carbons ortho to the tin atom being more deshielded (~136.5 ppm) than those meta to it (~113.5 ppm).

-

Methoxy Carbon: The carbon of the methoxy group is expected in the typical range for such functionalities, around 55.0 ppm.

-

Butyl Carbons: The four distinct carbons of the butyl chains will be observed in the aliphatic region of the spectrum. The carbon directly attached to the tin atom will be the most upfield due to the alpha-effect of tin, appearing around 10.8 ppm. The other methylene and methyl carbons will have characteristic chemical shifts as listed in Table 2.

Experimental Protocol for NMR Data Acquisition

To obtain high-quality ¹H and ¹³C NMR spectra of this compound, the following experimental protocol is recommended.

Sample Preparation

-

Accurately weigh approximately 10-20 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃). CDCl₃ is a suitable solvent as it is aprotic and effectively dissolves the compound.

-

Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (0.00 ppm).

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

Cap the NMR tube securely.

NMR Spectrometer Setup and Data Acquisition

The following parameters are recommended for a 400 MHz NMR spectrometer.

¹H NMR Acquisition Parameters:

-

Spectrometer Frequency: 400 MHz

-

Solvent: CDCl₃

-

Temperature: 298 K

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

-

Number of Scans: 16 to 64, depending on the sample concentration.

-

Relaxation Delay (d1): 1-2 seconds.

-

Acquisition Time: 2-4 seconds.

-

Spectral Width: 16 ppm (from -2 to 14 ppm).

¹³C NMR Acquisition Parameters:

-

Spectrometer Frequency: 100 MHz

-

Solvent: CDCl₃

-

Temperature: 298 K

-

Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).

-

Number of Scans: 1024 to 4096, due to the low natural abundance of ¹³C.

-

Relaxation Delay (d1): 2-5 seconds.

-

Acquisition Time: 1-2 seconds.

-

Spectral Width: 240 ppm (from -20 to 220 ppm).

Caption: Experimental workflow for NMR data acquisition and processing.

Conclusion

This technical guide provides a comprehensive overview of the expected ¹H and ¹³C NMR spectral data for this compound. By understanding the predicted chemical shifts and the rationale behind them, researchers can more effectively utilize NMR spectroscopy for the characterization and quality control of this important synthetic reagent. The provided experimental protocol offers a standardized method for acquiring high-quality NMR data. While this guide is based on established principles of NMR spectroscopy, it is important to note that actual experimental values may vary slightly depending on the specific conditions of the measurement.

References

- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons, Inc.

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy (5th ed.). Cengage Learning.

-

PubChem. This compound. Retrieved January 17, 2026, from [Link][1]

Sources

A Deep Dive into the Electrophilic Reactivity of Tributyl(4-methoxyphenyl)stannane: A Guide for the Synthetic Chemist

Introduction: The Versatility of Organostannanes in Modern Synthesis

Organotin reagents, particularly aryltributylstannanes, have carved an indispensable niche in the synthetic chemist's toolbox. Their unique combination of stability, reactivity, and functional group tolerance has rendered them powerful intermediates in the construction of complex molecular architectures. Among these, tributyl(4-methoxyphenyl)stannane stands out as a particularly valuable building block. The presence of the electron-donating methoxy group at the para position significantly influences the electronic character of the aromatic ring, thereby modulating its reactivity towards a wide array of electrophiles. This guide aims to provide an in-depth exploration of the reactivity profile of this compound, offering both mechanistic insights and practical, field-tested protocols for its application in organic synthesis.

The utility of arylstannanes stems from the transmetalation step in various cross-coupling reactions, most notably the Stille coupling. The carbon-tin bond, while covalent, is sufficiently polarized to allow for facile cleavage by a variety of electrophilic reagents, yet stable enough to be isolated and handled under standard laboratory conditions. This fine balance is the cornerstone of its synthetic utility.

The Electronic Influence of the 4-Methoxy Group: A Controlling Element

The regiochemical outcome of electrophilic attack on this compound is predominantly governed by the powerful electron-donating effect of the methoxy group. Through resonance, the methoxy group enriches the electron density of the aromatic ring, particularly at the ortho and para positions. However, the ipso-carbon, the carbon atom directly attached to the tributyltin moiety, is the primary site of electrophilic substitution. This phenomenon, known as ipso-substitution, is a characteristic feature of the reactivity of arylstannanes.

The preference for ipso-substitution is a consequence of the stability of the resulting cationic intermediate. Attack of an electrophile at the ipso-position leads to a carbocation that is stabilized by the beta-silicon effect, in this case, the beta-tin effect. The large and electropositive tin atom can effectively stabilize the adjacent positive charge through hyperconjugation. This, coupled with the electron-donating nature of the methoxy group, renders the ipso-carbon highly susceptible to electrophilic attack.

Key Electrophilic Transformations of this compound

Halogenation: A Gateway to Functionalized Aromatics

The replacement of the tributyltin group with a halogen atom is a fundamental transformation that opens the door to a plethora of subsequent synthetic manipulations. This reaction proceeds with high efficiency and regioselectivity.

Mechanism: The reaction is believed to proceed through an open or a closed transition state, depending on the halogen and the reaction conditions. In the case of iodination, the electrophile, molecular iodine, coordinates to the electron-rich aromatic ring, followed by the cleavage of the carbon-tin bond and the formation of the new carbon-iodine bond.

Experimental Protocol: Iodination of this compound

-

Reagents:

-

This compound (1.0 eq)

-

Iodine (1.1 eq)

-

Dichloromethane (CH₂Cl₂)

-

-

Procedure:

-

Dissolve this compound in dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C using an ice bath.

-

Add a solution of iodine in dichloromethane dropwise to the stirred solution of the stannane. The reaction is typically rapid, as indicated by the disappearance of the purple color of the iodine.

-

Allow the reaction to warm to room temperature and stir for an additional 30 minutes to ensure complete conversion.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate to remove any unreacted iodine.

-

Extract the aqueous layer with dichloromethane.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 4-iodoanisole.

-

Data Summary: Halogenation Reactions

| Electrophile | Halogenating Agent | Product | Typical Yield (%) |

| I⁺ | I₂ | 4-Iodoanisole | >90 |

| Br⁺ | Br₂ or NBS | 4-Bromoanisole | >90 |

| Cl⁺ | Cl₂ or NCS | 4-Chloroanisole | Variable |

NBS: N-Bromosuccinimide, NCS: N-Chlorosuccinimide

Nitration: Introduction of a Versatile Functional Group

The introduction of a nitro group onto the aromatic ring is a valuable transformation, as the nitro group can be readily converted into a variety of other functional groups, such as amines and diazonium salts.

Mechanism: The nitration of this compound typically employs a nitrating agent, such as nitronium tetrafluoroborate (NO₂BF₄), in an aprotic solvent. The highly electrophilic nitronium ion attacks the ipso-carbon, leading to the displacement of the tributyltin group.

Experimental Protocol: Nitration of this compound

-

Reagents:

-

This compound (1.0 eq)

-

Nitronium tetrafluoroborate (1.1 eq)

-

Acetonitrile (CH₃CN)

-

-

Procedure:

-

Dissolve this compound in anhydrous acetonitrile in a flame-dried round-bottom flask under an inert atmosphere.

-

Cool the solution to -20 °C using a dry ice/acetone bath.

-

Add nitronium tetrafluoroborate portion-wise to the stirred solution.

-

Maintain the temperature at -20 °C and stir for 1-2 hours.

-

Monitor the reaction by TLC.

-

Upon completion, carefully quench the reaction by pouring it into a mixture of ice and water.

-

Extract the product with diethyl ether.

-

Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and brine.

-

Dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by flash chromatography to yield 4-nitroanisole.

-

Acylation: Synthesis of Aryl Ketones

The Friedel-Crafts acylation of this compound provides a direct route to aryl ketones, which are important intermediates in the synthesis of pharmaceuticals and other fine chemicals.

Mechanism: The reaction is typically carried out using an acyl chloride or anhydride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). The Lewis acid activates the acylating agent, generating a highly electrophilic acylium ion, which then attacks the ipso-carbon of the stannane.

Experimental Workflow: Acylation

Caption: A generalized workflow for the Lewis acid-mediated acylation of this compound.

Stille Cross-Coupling: A Pillar of Modern Synthesis

While the Stille reaction involves a palladium catalyst and is not a direct electrophilic substitution on the aromatic ring in the classical sense, the transmetalation step, which is the transfer of the aryl group from tin to palladium, is mechanistically related to an electrophilic cleavage of the carbon-tin bond. This reaction is arguably the most significant application of this compound.

Mechanism: The catalytic cycle of the Stille coupling involves three key steps: oxidative addition, transmetalation, and reductive elimination. In the transmetalation step, the arylstannane transfers its aryl group to the palladium(II) center, which is the electrophilic partner in this exchange. The electron-donating methoxy group can accelerate this step.

Illustrative Reaction Scheme: Stille Coupling

Caption: The catalytic cycle of the Stille cross-coupling reaction.

Conclusion: A Versatile and Reliable Synthetic Tool

This compound is a powerful and versatile reagent for the construction of carbon-carbon and carbon-heteroatom bonds. Its reactivity is dominated by the facile electrophilic cleavage of the carbon-tin bond at the ipso-position, a process that is enhanced by the electron-donating methoxy group. From simple halogenations to complex palladium-catalyzed cross-coupling reactions, this organostannane provides a reliable and high-yielding entry point to a wide range of functionalized aromatic compounds. A thorough understanding of its reactivity profile, as outlined in this guide, is essential for its effective application in the design and execution of modern synthetic strategies.

References

-

Stille, J. K. The Palladium-Catalyzed Cross-Coupling Reactions of Organotin Reagents with Organic Electrophiles. Angewandte Chemie International Edition in English, 1986 , 25 (6), 508-524. [Link]

-

Farina, V.; Krishnamurthy, V.; Scott, W. J. The Stille Reaction. Organic Reactions, 1997 , 50, 1-652. [Link]

-

Smith, M. B. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure, 8th ed.; John Wiley & Sons, 2019. [Link]

physical properties of Tributyl(4-methoxyphenyl)stannane

An In-depth Technical Guide to the Physical Properties of Tributyl(4-methoxyphenyl)stannane

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, CAS No. 70744-47-7, is an organotin compound that serves as a vital reagent in modern organic synthesis.[1][2] As a derivative of tributyltin, it is primarily utilized as a precursor in palladium-catalyzed cross-coupling reactions, most notably the Stille reaction, enabling the formation of carbon-carbon bonds. Its unique structure, combining the lipophilic tributyltin moiety with the electron-rich 4-methoxyphenyl group, imparts specific reactivity and solubility characteristics crucial for its application in the synthesis of complex organic molecules, including pharmaceuticals and advanced materials.

This guide provides a comprehensive overview of the core physical, spectral, and safety properties of this compound. It is intended to equip researchers and drug development professionals with the technical data and procedural knowledge necessary for its effective and safe utilization in a laboratory setting. The information presented herein is synthesized from available literature, emphasizing experimental data and established protocols for handling organometallic compounds.

Molecular and Physicochemical Properties

The fundamental physical and chemical characteristics of a reagent are paramount for its successful application, influencing reaction setup, solvent selection, and purification strategies. While there are some discrepancies in the reported literature, the following table summarizes the most commonly cited properties for this compound.

| Property | Value | Source(s) |

| CAS Number | 70744-47-7 | [2][3][4] |

| Molecular Formula | C₁₉H₃₄OSn | [2][3][5] |

| Molecular Weight | 397.19 g/mol | [2][3] |

| Appearance | Colorless to light yellow liquid | [6][7] |

| Boiling Point | 245-250°C; 398.0±44.0 °C at 760 mmHg | [3][6] |

| Melting Point | -28°C | [6] |

| Density | 1.097 g/cm³ | [6][7] |

| Solubility | Soluble in common organic solvents | [6][8] |

| Refractive Index | Data not available. For comparison, the related compound Tributylphenylstannane has a refractive index (n20/D) of 1.516. |

Note on Discrepancies: The molecular formula is consistently cited as C₁₉H₃₄OSn, which corresponds to a molecular weight of approximately 397 g/mol .[2][3][5] An alternative formula, C₁₇H₂₈OSn, and a corresponding lower molecular weight have been noted but are less frequently supported.[6] A significant variance exists in the reported boiling point, which may be attributable to measurements taken at different pressures. The lower value appears more consistent with similar organotin compounds under reduced pressure.

Below is a diagram illustrating the molecular structure of this compound.

Caption: Workflow for preparing an organotin sample for NMR analysis.

Safety and Handling

Organotin compounds, as a class, are highly toxic and require stringent safety precautions. [9]The toxicity is primarily associated with tri- and tetra-substituted variants. [10]

-

Hazard Identification : this compound should be handled as a toxic substance. Based on data for analogous compounds, it is expected to be toxic if swallowed, harmful in contact with skin, and cause skin and serious eye irritation. [11][12]Prolonged or repeated exposure may cause damage to organs, and it is considered very toxic to aquatic life with long-lasting effects. [11][12]* Personal Protective Equipment (PPE) : Always wear appropriate PPE, including a lab coat, chemical safety goggles, a face shield, and chemical-resistant gloves (nitrile or neoprene, with double gloving recommended). [10]All handling of the neat compound or concentrated solutions must be performed in a well-ventilated chemical fume hood. [10]* Handling Procedures :

-

Avoid all direct contact with skin and eyes, and prevent inhalation of vapors. [10] * Use syringe and needle techniques for transferring the liquid under an inert atmosphere to prevent both exposure and degradation of the reagent. [13][10] * Never work alone when handling highly toxic compounds. [13]* Storage : Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizers. [14]The storage area should be secure and accessible only to authorized personnel. [14]For long-term stability, especially in environmental samples, storage at low temperatures (-20°C) is recommended to prevent degradation. [15]* Spill and Emergency Procedures :

-

Skin Contact : Immediately wash the affected area with soap and water for at least 15 minutes and remove contaminated clothing. [9] * Eye Contact : Promptly flush eyes with copious amounts of water for at least 15 minutes, seeking immediate medical attention. [9] * Inhalation : Move the individual to fresh air and seek immediate medical attention. [9] * Spill : In case of a spill, evacuate the area. Absorb the liquid with an inert material (e.g., vermiculite, spill pillow) and place it in a sealed, labeled container for hazardous waste disposal. [9]* Waste Disposal : All waste containing organotin compounds is classified as hazardous. [10]It must be collected in dedicated, sealed, and clearly labeled containers for disposal according to local, state, and federal regulations. [11]

-

Conclusion

This compound is a valuable synthetic tool whose effective use is predicated on a thorough understanding of its physical and chemical properties. This guide has consolidated key data on its molecular characteristics, spectral features, and, critically, the safety protocols required for its handling. By adhering to the detailed experimental procedures and safety guidelines outlined, researchers can safely and effectively leverage the synthetic potential of this important organometallic reagent.

References

-

ChemBK. (2024). 70744-47-7. Retrieved from [Link]

- Del Valle Lab. (n.d.). Standard Operating Procedures - Organotin reagents.

-

National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. The National Academies Press. Retrieved from [Link]

-

Quevauviller, Ph., & Donard, O. F. X. (1998). Stability and storage problems in organotin speciation in environmental samples. Journal of Environmental Monitoring, 1(1), 7-14. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

iChemical. (n.d.). This compound, CAS No. 70744-47-7. Retrieved from [Link]

-

Wikidata. (2025). This compound. Retrieved from [Link]

-

PubChem. (n.d.). Tributylstannane. Retrieved from [Link]

-

Matrix Fine Chemicals. (n.d.). This compound. Retrieved from [Link]

-

ResearchGate. (n.d.). 1H-NMR data of tributyl(thiophen-2-yl)stannane. Retrieved from [Link]

-

Royal Society of Chemistry. (2012). Electronic Supplementary Material (ESI) for RSC Advances. Retrieved from [Link]

-

Stenutz. (n.d.). tributyl(methoxy)stannane. Retrieved from [Link]

Sources

- 1. This compound - Wikidata [wikidata.org]

- 2. This compound | CAS 70744-47-7 [matrix-fine-chemicals.com]

- 3. echemi.com [echemi.com]

- 4. ichemical.com [ichemical.com]

- 5. scbt.com [scbt.com]

- 6. chembk.com [chembk.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. Laboratory Chemical Safety Summaries: TRIMETHYLTIN CHLORIDE (AND OTHER ORGANOTIN COMPOUNDS) [web.stanford.edu]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. fishersci.fr [fishersci.fr]

- 13. delvallelab.weebly.com [delvallelab.weebly.com]

- 14. sigmaaldrich.com [sigmaaldrich.com]

- 15. Stability and storage problems in organotin speciation in environmental samples - Journal of Environmental Monitoring (RSC Publishing) DOI:10.1039/A808043G [pubs.rsc.org]

Introduction: The Role and Significance of Tributyl(4-methoxyphenyl)stannane in Modern Synthesis

An In-depth Technical Guide to the Stability and Storage of Tributyl(4-methoxyphenyl)stannane

Prepared by: Gemini, Senior Application Scientist

This compound, a member of the organostannane family of reagents, is a valuable building block in synthetic organic chemistry. Its primary utility lies in palladium-catalyzed cross-coupling reactions, most notably the Stille reaction, where it serves as the nucleophilic partner to introduce the 4-methoxyphenyl moiety onto a variety of organic electrophiles.[1] Organostannanes like this are prized for their general stability towards air and moisture, tolerance of a wide range of functional groups, and predictable reactivity.[1] However, ensuring the long-term integrity and purity of these reagents is paramount for reproducible and high-yielding synthetic outcomes. This guide provides a comprehensive overview of the factors influencing the stability of this compound and outlines field-proven best practices for its storage and handling, ensuring its optimal performance in a research and development setting.

Section 1: Understanding the Chemical Stability and Degradation Profile

The stability of an organostannane is intrinsically linked to the nature of the organic groups bonded to the tin atom. While many tetraorganostannanes are robust, they are not entirely inert. Their degradation, though often slow, is primarily driven by environmental factors such as atmospheric oxygen, moisture, light, and elevated temperatures.

Core Vulnerabilities and Degradation Pathways

The principal degradation mechanism for organotin compounds involves the sequential cleavage of the tin-carbon bonds.[2] This process, known as destannylation, can occur through several pathways:

-

Oxidative Cleavage: In the presence of oxygen, particularly when catalyzed by light or impurities, radical-mediated cleavage of the tin-butyl bonds can occur. This is often a slower process for tetraorganostannanes compared to organotin hydrides.[3]

-

Hydrolysis: While generally stable to neutral water, prolonged exposure to moisture, especially under acidic or basic conditions, can facilitate the cleavage of the tin-carbon bonds. This typically results in the formation of hydroxides and oxides, such as bis(tributyltin) oxide.

-

Photolysis: Exposure to UV light can provide the energy to induce homolytic cleavage of the Sn-C bonds, generating organic radicals and tin-centered radicals, which can then propagate further degradation.[2]

For this compound, the most probable degradation pathway involves the stepwise loss of the butyl groups and, eventually, the methoxyphenyl group, ultimately leading to less toxic inorganic tin species.[2] The relative ease of cleavage often follows the order of the stability of the resulting carbanion or radical, though in this case, all are sp3 or sp2 hybridized carbons.

Visualizing the Degradation Pathway

The following diagram illustrates the plausible stepwise degradation of this compound to inorganic tin.

Caption: Plausible degradation pathway via sequential debutylation.

Section 2: Recommended Storage and Handling Protocols

Given the potential for slow degradation, the primary goal of any storage strategy is to mitigate exposure to air, moisture, and light. The toxicity of organotin compounds also mandates careful handling to prevent personnel exposure.[4]

Optimal Storage Conditions

Adherence to strict storage protocols is the most effective method for preserving the integrity of this compound. While some organostannanes are stable for extended periods at ambient temperature, best practices derived from analogous compounds suggest more stringent conditions.[5][6]

| Parameter | Recommendation | Rationale |

| Temperature | Freezer (-10 to -25 °C) | Reduces the rate of potential decomposition reactions. Similar reagents are explicitly recommended for freezer storage.[5] |

| Atmosphere | Inert Gas (Argon or Nitrogen) | Prevents oxidative degradation and hydrolysis by displacing atmospheric oxygen and moisture.[5] |

| Container | Amber Glass Bottle with Secure Cap | Protects the compound from light-induced photolysis.[7] Use of Sure/Seal™ or similar septum-sealed bottles is highly recommended.[8][9] |

| Location | Cool, Dry, Well-Ventilated Area | Ensures a stable external environment and proper safety in case of a leak.[10] Store away from strong oxidizing agents.[11] |

Experimental Protocol: Safe Transfer of Air-Sensitive Reagents

This protocol describes the standard methodology for transferring this compound from a Sure/Seal™ bottle to a reaction flask using syringe techniques, which minimizes atmospheric exposure.[12]

Materials:

-

Sure/Seal™ bottle of this compound

-

Dry, oven-dried reaction flask sealed with a rubber septum

-

Schlenk line or manifold with a supply of dry inert gas (Argon or Nitrogen)

-

Dry, gas-tight syringe of appropriate volume

-

Long, dry needle (e.g., 18-gauge)

-

Short "bleed" needle

Procedure:

-

System Preparation: Ensure the reaction flask is thoroughly dried, assembled, and purged with inert gas. This is typically done by connecting it to the Schlenk line, evacuating under vacuum while gently heating, and refilling with inert gas (repeat 3x).

-

Inert Atmosphere: Establish a positive pressure of inert gas in the reaction flask. Insert the short bleed needle into the septum to allow for pressure equalization during the addition.

-

Prepare Reagent Bottle: Remove the outer plastic cap from the Sure/Seal™ bottle. Puncture the septum with an inert gas inlet needle connected to the manifold. This will create a positive pressure of inert gas within the reagent bottle, preventing air from entering when the liquid is withdrawn.

-

Syringe Purge: Purge the dry syringe with inert gas by drawing gas from the manifold and expelling it several times.

-

Withdraw Reagent: Puncture the Sure/Seal™ septum with the syringe needle. Insert the needle tip below the surface of the liquid. Slowly pull back the plunger to draw the desired volume of the reagent. The positive pressure in the bottle will aid this process.

-

Remove Bubbles: Invert the syringe and carefully push the plunger to expel any gas bubbles, ensuring the needle tip remains in the inert headspace of the bottle. Draw a small additional amount of inert gas into the syringe to act as a buffer.

-

Transfer Reagent: Withdraw the syringe from the reagent bottle and quickly insert it through the septum of the reaction flask. Carefully depress the plunger to deliver the this compound to the reaction mixture, followed by the inert gas buffer.

-

Completion: Once the transfer is complete, remove the syringe and the bleed needle from the reaction flask. Replace the plastic cap on the Sure/Seal™ bottle to provide a secondary seal.[9]

Workflow for Reagent Transfer

This diagram outlines the decision-making and physical steps for the safe transfer of the reagent.

Caption: Workflow for the safe transfer of organostannane reagents.

Section 3: Quality Control and Long-Term Purity Assessment

Even with optimal storage, periodic quality control is a prudent measure, especially for long-stored reagents or in troubleshooting unexpected reaction outcomes. Degradation can be hard to detect visually but can significantly impact experimental results.[13]

Protocol: Purity Assessment by ¹H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful, non-destructive technique to assess the purity of this compound and detect common degradation byproducts.

Procedure:

-

Sample Preparation: Under an inert atmosphere (e.g., in a glovebox), carefully transfer a small aliquot (5-10 mg) of the this compound into a clean, dry NMR tube.

-

Solvent Addition: Add ~0.6 mL of a deuterated solvent (e.g., CDCl₃) via syringe.

-

Analysis: Acquire a standard ¹H NMR spectrum.

-

Data Interpretation:

-

Pristine Sample: The spectrum should show characteristic signals for the methoxyphenyl protons (aromatic region), the methoxy group singlet (~3.8 ppm), and the complex aliphatic signals of the tributyl groups. The integration should correspond to the C₁₉H₃₄OSn structure.

-

Degradation Markers: Look for the appearance of new signals. A broad signal around 0.9-1.5 ppm may indicate the formation of bis(tributyltin) oxide ((Bu₃Sn)₂O), a common hydrolysis product. The appearance of signals corresponding to anisole would indicate cleavage of the aryl-tin bond. The presence of significant amounts of these impurities suggests the reagent has degraded and may not be suitable for sensitive applications.

-

Conclusion

This compound is a robust and highly effective reagent. Its long-term stability is readily maintained through the diligent application of standard protocols for handling air- and moisture-sensitive compounds. The cornerstone of preserving this reagent's integrity is strict exclusion of atmospheric oxygen and moisture, storage at low temperatures, and protection from light. By implementing the storage conditions and handling workflows detailed in this guide, researchers can ensure the reliability and reproducibility of their synthetic endeavors, maximizing the potential of this versatile chemical tool.

References

-

Enamine. Tributyl[(methoxymethoxy)methyl]stannane. [5]

-

Chemos GmbH & Co. KG. Safety Data Sheet: tert-butyl-4-methoxyphenol.

-

ChemicalBook. Chemical Safety Data Sheet MSDS / SDS - tributyl((methoxymethoxy)methyl)stannane. [10]

-

Santa Cruz Biotechnology, Inc. Safety data sheet: Tributylphenylstannane. [14]

-

Sigma-Aldrich. Tributylphenylstannane 97.

-

Synchem. This compound. [15]

-

Organic Chemistry Portal. Tributyltin hydride (Tributylstannane), Tin hydrides.

-

Sigma-Aldrich. Handling Air-Sensitive Reagents Technical Bulletin AL-134. [8]

- Huang, J., & Matzner, E. (2007). Degradation of organotin compounds in organic and mineral forest soils. Environmental Pollution, 148(1), 123-129.

-

Carl ROTH. Safety Data Sheet: 4-Methoxyphenol.

-

Blunden, S. J., & Chapman, A. H. (1986). The environmental degradation of organotin compounds — A review. Environmental Technology Letters, 7(1-4), 267-272.[16]

-

MIT Department of Chemistry. Handling air-sensitive reagents AL-134. [9]

-

Wipf Group, University of Pittsburgh. Techniques for Handling Air- and Moisture-Sensitive Compounds. [12]

-

Harino, H., et al. (2005). Tin-Carbon Cleavage of Organotin Compounds by Pyoverdine from Pseudomonas chlororaphis. Applied and Environmental Microbiology, 71(5), 2417–2423.[2]

-

NIOSH. (1976). ORGANOTIN COMPOUNDS. CDC Stacks.[4]

-

Fisher Scientific. Air-Sensitive Chemistry: Practical and Safety Considerations. [13]

- Nyström, F., et al. (2022). Removal of organotin compounds and metals from Swedish marine sediment using Fenton's reagent and electrochemical treatment. Frontiers in Environmental Science, 10, 809204.

-

Chemistry Stack Exchange. Storage of air and temperature sensitive reagents. [7]

-

Fisher Scientific. SAFETY DATA SHEET: Tributylethynylstannane. [11]

-

Organic Syntheses. tributyl[(methoxymethoxy)methyl]stannane.

-

PubChem. Stannane, tributyl(methoxymethyl)-. [17]

-

Biosynth. Tributyl(methoxymethyl)stannane.

-

Organic Syntheses. Preparation of Tributyl(chloromethyl)stannane and Tributyl(iodomethyl)stannane. [6]

-

Wikipedia. Stille reaction. [1]

-

Matrix Fine Chemicals. This compound. [18]

-

Wikipedia. Tributyltin hydride. [3]

Sources

- 1. Stille reaction - Wikipedia [en.wikipedia.org]

- 2. Tin-Carbon Cleavage of Organotin Compounds by Pyoverdine from Pseudomonas chlororaphis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Tributyltin hydride - Wikipedia [en.wikipedia.org]

- 4. stacks.cdc.gov [stacks.cdc.gov]

- 5. Tributyl[(methoxymethoxy)methyl]stannane - Enamine [enamine.net]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 8. ehs.umich.edu [ehs.umich.edu]

- 9. web.mit.edu [web.mit.edu]

- 10. chemicalbook.com [chemicalbook.com]

- 11. fishersci.com [fishersci.com]

- 12. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 13. Air-Sensitive Chemistry: Practical and Safety Considerations [fishersci.com]

- 14. bg.cpachem.com [bg.cpachem.com]

- 15. synchem.de [synchem.de]

- 16. tandfonline.com [tandfonline.com]

- 17. Stannane, tributyl(methoxymethyl)- | C14H32OSn | CID 11088958 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 18. This compound | CAS 70744-47-7 [matrix-fine-chemicals.com]

An In-depth Technical Guide to the Role of the Methoxy Group in Tributyl(4-methoxyphenyl)stannane Reactivity

Abstract

Tributyl(4-methoxyphenyl)stannane is a cornerstone organometallic reagent, widely employed in palladium-catalyzed cross-coupling reactions, most notably the Stille reaction. Its reactivity and efficacy are profoundly influenced by the electronic character of the aromatic substituent. This technical guide provides an in-depth analysis of the pivotal role the para-methoxy group plays in modulating the reactivity of the arylstannane. We will explore the fundamental electronic effects of the methoxy substituent, its direct impact on the rate-determining transmetalation step of the Stille catalytic cycle, and provide practical, field-proven experimental protocols. This document is intended for researchers, chemists, and drug development professionals seeking to deepen their mechanistic understanding and optimize synthetic strategies involving this versatile reagent.

The Electronic Influence of the Methoxy Group: A Duality of Effects

The reactivity of the C(aryl)-Sn bond in this compound is not governed by a single factor, but rather by a nuanced interplay of competing electronic effects originating from the para-methoxy (-OCH₃) substituent. Understanding this duality is critical to predicting and controlling its behavior in cross-coupling reactions.

-

Inductive Effect (-I): Oxygen is more electronegative than carbon. Consequently, the oxygen atom in the methoxy group inductively withdraws electron density from the aromatic ring through the sigma bond framework. This is a through-bond effect that deactivates the ring to a minor extent.

-

Resonance Effect (+R): The most dominant influence of the methoxy group is its powerful electron-donating resonance effect. The lone pairs on the oxygen atom are delocalized into the π-system of the benzene ring. This delocalization significantly increases electron density at the ortho and para positions. Since the tributylstannyl group is located at the para position, the ipso-carbon (the carbon atom bonded to tin) becomes substantially more electron-rich.

This donation of electron density via resonance far outweighs the inductive withdrawal, classifying the methoxy group as a strong activating group and a critical modulator of the arylstannane's reactivity.

Caption: Dominant +R effect of the methoxy group increases electron density on the ipso-carbon.

Impact on the Stille Cross-Coupling Reaction

The Stille reaction is a powerful C-C bond-forming process that couples an organostannane with an organic electrophile, catalyzed by a palladium complex.[1][2] The catalytic cycle generally consists of three key steps: oxidative addition, transmetalation, and reductive elimination.[1][3]

The electronic properties of the organostannane have their most profound impact on the transmetalation step. This is often the rate-determining step of the entire catalytic cycle. In this stage, the organic group (the 4-methoxyphenyl group) is transferred from the tin atom to the palladium(II) center, displacing a halide or other leaving group.[4]

The Role of the Methoxy Group in Transmetalation:

The electron-donating nature of the methoxy group accelerates the transmetalation step through the following mechanism:

-

Increased Nucleophilicity: The +R effect of the methoxy group enhances the electron density on the ipso-carbon of the phenyl ring.

-

Facilitated C-Sn Bond Cleavage: This increased electron density makes the 4-methoxyphenyl group more nucleophilic. A more nucleophilic aryl group can more readily attack the electrophilic palladium(II) center, facilitating the cleavage of the C-Sn bond and the formation of a new C-Pd bond.

Therefore, this compound is significantly more reactive in Stille couplings than its unsubstituted counterpart, Tributyl(phenyl)stannane, or arylstannanes bearing electron-withdrawing groups. Both electron-donating and electron-withdrawing groups on the organostannane's transferring group are generally favorable for transmetalation.[5]

Caption: The Stille catalytic cycle, highlighting the methoxy group's influence on the transmetalation step.

Comparative Reactivity Data

The accelerating effect of electron-donating groups like methoxy on the Stille coupling is well-documented. While kinetic data can vary significantly with substrate, catalyst, and conditions, the general trend in relative reactivity for para-substituted aryltributylstannanes in the transmetalation step is as follows:

Table 1: Qualitative Reactivity of para-Substituted Aryltributylstannanes

| para-Substituent (X) | Electronic Effect | Expected Relative Rate of Transmetalation |

| -OCH₃ (Methoxy) | Strongly Donating (+R >> -I) | Fastest |

| -CH₃ (Methyl) | Weakly Donating (+I) | Fast |

| -H (Hydrogen) | Neutral (Reference) | Moderate |

| -Cl (Chloro) | Weakly Withdrawing (-I > +R) | Slow |

| -CF₃ (Trifluoromethyl) | Strongly Withdrawing (-I, -R) | Slower |

| -NO₂ (Nitro) | Strongly Withdrawing (-I, -R) | Slowest |

Note: This table represents a generalized trend. The actual rates are highly dependent on the specific reaction conditions. The use of additives like copper(I) salts can also significantly enhance reactivity.[6]

Field-Proven Experimental Protocol: Stille Coupling

This section provides a trusted, step-by-step methodology for a representative Stille coupling reaction using this compound. Adherence to inert atmosphere techniques is critical for reproducibility and high yields.

Objective: To couple 4-iodoanisole with this compound to synthesize 4,4'-dimethoxybiphenyl.

Materials:

-

4-Iodoanisole

-

This compound

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

-

Tri(o-tolyl)phosphine (P(o-tol)₃)

-

Anhydrous, degassed Toluene

-

Standard Schlenk line and glassware

-

Silica gel for column chromatography

Procedure:

-

Glassware Preparation: Ensure all glassware (Schlenk flask, condenser) is flame-dried or oven-dried and cooled under a stream of inert gas (Argon or Nitrogen).

-

Reagent Setup:

-

Inert Atmosphere: Subject the flask and its solid contents to three vacuum/inert gas backfill cycles to ensure a completely oxygen-free environment.[7]

-

Solvent and Reagent Addition:

-

Via syringe, add anhydrous and degassed toluene (approx. 10 mL per 1 mmol of aryl halide).[7]

-

Stir the mixture until the solids dissolve, resulting in a color change.

-

Via syringe, add the this compound (1.1 mmol, 1.1 eq).

-

-

Reaction:

-

Workup and Purification:

-

After cooling to room temperature, concentrate the reaction mixture under reduced pressure.[7]

-

Crucial Step (Tin Removal): The primary challenge in Stille coupling workup is the removal of toxic tributyltin byproducts.[3] A highly effective method is to treat the crude reaction mixture with a saturated aqueous solution of potassium fluoride (KF). Stirring for 30-60 minutes will precipitate the tin as insoluble tributyltin fluoride, which can be removed by filtration through Celite.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate.[3]

-

Purify the resulting crude product by flash column chromatography on silica gel to yield the pure coupled product.[7]

-

Caption: Standard experimental workflow for a Stille cross-coupling reaction.

Conclusion

The para-methoxy group on this compound is a powerful reactivity enhancer in palladium-catalyzed cross-coupling reactions. Its dominant electron-donating resonance effect increases the nucleophilicity of the transferring aryl group, thereby accelerating the rate-determining transmetalation step of the Stille cycle. This fundamental electronic principle allows for milder reaction conditions and broader substrate scope compared to less-activated arylstannanes. For synthetic chemists, a firm grasp of this structure-reactivity relationship is essential for rational reaction design, troubleshooting, and the efficient construction of complex molecular architectures.

References

-

NROChemistry. Stille Coupling. Available at: [Link]

-

Espinet, P., & Echavarren, A. M. (2004). The Mechanisms of the Stille Reaction. Angewandte Chemie International Edition, 43(36), 4704-4734. Available at: [Link]

-

Chemistry LibreTexts. (2023). Stille Coupling. Available at: [Link]

-

Wikipedia. (2023). Stille reaction. Available at: [Link]

-

Organic Chemistry Portal. Stille Coupling. Available at: [Link]

-

OpenOChem Learn. Stille Coupling. Available at: [Link]

-

Supporting Information for The Unprecedented Side Reactions in the Stille Coupling Reaction. Available at: [Link]

-

Littke, A. F., & Fu, G. C. (2011). Discussion Addendum for: 4-Methoxy-4'-nitrophenyl. Recent Advances in the Stille Biaryl Coupling Reaction and Applications in Complex Natural Products Synthesis. Organic Syntheses, 88, 197-201. Available at: [Link]

-

Myers, A. G. The Stille Reaction - Chem 115. Harvard University. Available at: [Link]

-

Schumann, A., Bresien, J., Fischer, M., & Hering-Junghans, C. (2020). Aryl-substituted Triarsiranes: Synthesis and Reactivity. ChemRxiv. Available at: [Link]

-

Casares, J. A., Espinet, P., Fuentes, B., & Salas, G. (2020). Transmetalation Reactions Triggered by Electron Transfer between Organocopper Complexes. ACS Omega, 5(1), 1039-1047. Available at: [Link]

-

Schumann, A., Bresien, J., & Hering-Junghans, C. (2019). Aryl-substituted triarsiranes: synthesis and reactivity. Chemical Communications, 55(76), 11391-11394. Available at: [Link]

-

ResearchGate. (2020). Aryl-substituted Triarsiranes: Synthesis and Reactivity | Request PDF. Available at: [Link]

-

Semantic Scholar. (2024). Electronic Effects in a Green Protocol for (Hetero)Aryl-S Coupling. Available at: [Link]

-

Petrillo, A., Cravotto, G., & Penenory, A. B. (2022). Electronic Effects in a Green Protocol for (Hetero)Aryl-S Coupling. Molecules, 27(19), 6543. Available at: [Link]

-

Littke, A. F., & Fu, G. C. (2011). Discussion Addendum for: 4-Methoxy-4'-nitrophenyl. Recent Advances in the Stille Biaryl Coupling Reaction and Applications in Complex Natural Products Synthesis. Organic Syntheses, 88, 197-201. Available at: [Link]

-

Tellis, J. C., Primer, D. N., & Molander, G. A. (2015). Single-Electron Transmetalation: An Enabling Technology for Secondary Alkylboron Cross-Coupling. Accounts of Chemical Research, 48(4), 935-946. Available at: [Link]

-

Bianchi, R., Forni, A., & Gavezzotti, A. (2006). Effect of methoxy substituents on the structural and electronic properties of fluorinated cyclobutenes: a study of hexafluorocyclobutene and its vinyl methoxy derivatives by XRD and periodic DFT calculations. The Journal of Physical Chemistry B, 110(33), 16569-16579. Available at: [Link]

Sources

- 1. Stille reaction - Wikipedia [en.wikipedia.org]

- 2. Stille Coupling [organic-chemistry.org]

- 3. Stille Coupling | NROChemistry [nrochemistry.com]

- 4. Stille Coupling | OpenOChem Learn [learn.openochem.org]